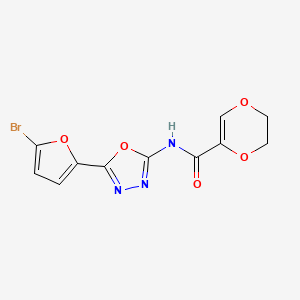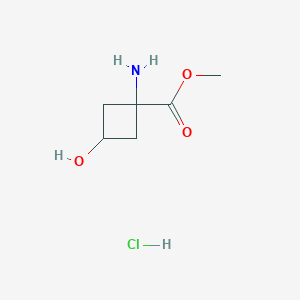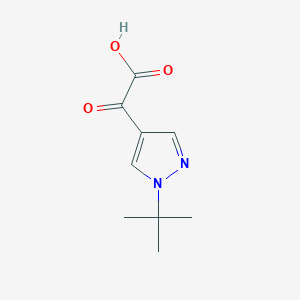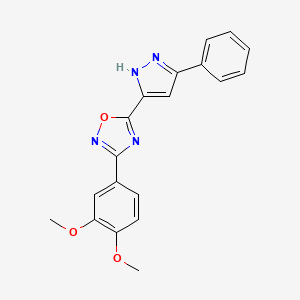![molecular formula C21H22N4O4S B2554150 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2194908-02-4](/img/structure/B2554150.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various pyrazole derivatives has been a subject of interest due to their potential pharmacological activities. In the context of the compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide," similar synthetic methods may be applied as seen in the synthesis of related compounds. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction involving phenyl-1-(thiophen-2-yl) prop-2-en-1-ones and thiosemicarbazide in an alcoholic basic medium . Additionally, the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety involved the reaction of a bis-pyrazole intermediate with hydrazonoyl halides . These methods highlight the importance of selecting appropriate reactants and conditions to achieve the desired pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups. In the case of the compound , the benzo[d][1,3]dioxol-5-ylmethyl and thiophen-3-yl groups are key structural features. The X-ray crystal structure of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealed a twisted conformation between the pyrazole and thiophene rings, with a dihedral angle of 65.84(1)° . This suggests that similar compounds may exhibit conformational flexibility, which could influence their intermolecular interactions and biological activity.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is influenced by the substituents attached to the pyrazole ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's ability to participate in various chemical reactions. In the literature, the antidepressant activity of certain pyrazoline derivatives was attributed to the presence of an electron-withdrawing chlorine atom in the aromatic ring . This indicates that the electronic nature of the substituents can play a crucial role in the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The crystal packing, hydrogen bonding, and π-π stacking interactions contribute to the stability of the solid-state structure . Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and energy frameworks of these compounds . Additionally, the thermal decomposition patterns observed through thermogravimetric analysis can offer information about the compound's stability under various temperature conditions . The molecular electrostatic potential on the molecular surface can also be calculated to identify electrophilic and nucleophilic regions, which are relevant for understanding the compound's reactivity .
科学的研究の応用
Synthesis and Characterization for Therapeutic Applications
A study by Küçükgüzel et al. (2013) explores the synthesis and characterization of celecoxib derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research highlights the process of modifying the molecular structure to enhance biological activity and minimize toxicity, indicating a methodology that could be applicable to the compound for developing new therapeutic agents [Küçükgüzel, 2013].
Antitumor and Anticancer Activity
Gomha et al. (2016) and Mohareb & Ibrahim (2022) report on the synthesis of compounds incorporating the thiophene moiety, showing potent antitumor activities. These studies suggest that structurally related compounds could be synthesized and tested for their efficacy against various cancer cell lines, pointing towards potential applications in cancer research [Gomha, 2016; Mohareb & Ibrahim, 2022].
Photophysical and Chemical Sensing Applications
Rurack et al. (2000) delve into the photophysical properties of substituted pyrazolines, examining their potential in metal ion sensing. This research demonstrates the compound's utility in developing chemosensors that could detect various metal ions, suggesting a possible application area for the compound in environmental monitoring and analytical chemistry [Rurack, 2000].
Antimicrobial Activity
Palkar et al. (2017) explore the design, synthesis, and QSAR studies of compounds showing promising antibacterial activity. The research underscores the importance of structural modification to enhance biological activity against specific microbial strains, offering insights into how the compound could be tailored for antimicrobial applications [Palkar, 2017].
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-13-7-14(2)25(24-13)17(16-5-6-30-11-16)10-23-21(27)20(26)22-9-15-3-4-18-19(8-15)29-12-28-18/h3-8,11,17H,9-10,12H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSQVWSDLUWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CSC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2554068.png)
![6-Ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2554070.png)
![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)



![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)
![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)


![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)